molecular formula C12H13BN2O2 B13895193 [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid

[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid

Cat. No.: B13895193
M. Wt: 228.06 g/mol
InChI Key: YXYZLXHQTCXRCS-UHFFFAOYSA-N
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Description

[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with an aminomethylphenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Aminomethylphenyl Group: This step can be achieved through a nucleophilic substitution reaction where an aminomethylphenyl group is introduced to the pyridine ring.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Boronate esters or boronic anhydrides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, particularly protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the pyridine ring and aminomethyl group.

    Pyridinylboronic Acid: Contains the pyridine ring but lacks the aminomethylphenyl group.

    Aminomethylphenylboronic Acid: Contains the aminomethylphenyl group but lacks the pyridine ring.

Uniqueness

[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is unique due to the presence of both the pyridine ring and the aminomethylphenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various applications, including organic synthesis, biological research, and medicinal chemistry.

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

[5-[3-(aminomethyl)phenyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H13BN2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8,16-17H,6,14H2

InChI Key

YXYZLXHQTCXRCS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC(=C2)CN)(O)O

Origin of Product

United States

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